Cas no 935278-73-2 (tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate)

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate is a boronic ester derivative commonly employed as a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety provides improved air and moisture stability compared to boronic acids, simplifying handling and storage. This compound is particularly useful in the synthesis of pyrrole-containing pharmaceuticals, agrochemicals, and functional materials. Its compatibility with diverse reaction conditions and high purity make it a reliable choice for complex molecular constructions.
tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate structure
935278-73-2 structure
商品名:tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate
CAS番号:935278-73-2
MF:C15H24BNO4
メガワット:293.1663646698
MDL:MFCD11504966
CID:841682
PubChem ID:42631569

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate
    • 1-BOC-Pyrrole-3-boronic acid, pinacol ester
    • t-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate
    • tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate
    • STSRFVDSYZQVNM-UHFFFAOYSA-N
    • MB09900
    • FCH1628162
    • OR360750
    • AX8222768
    • 1-(tert-Butyloxycarbonyl)-3-(
    • 1,1-Dimethylethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate (ACI)
    • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylic acid 1,1-dimethylethyl ester
    • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylic acid tert-butyl ester
    • 1,1-Dimethylethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate
    • MFCD11504966
    • AKOS015893469
    • SY027975
    • 1-Boc-1H-pyrrole-3-boronic Acid Pinacol Ester
    • D78248
    • DTXSID80655279
    • SCHEMBL2622051
    • CS-0146977
    • tert-Butyl3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate
    • 935278-73-2
    • FS-6089
    • 1-BOC-pyrrole-3-boronic acid pinacol ester
    • MDL: MFCD11504966
    • インチ: 1S/C15H24BNO4/c1-13(2,3)19-12(18)17-9-8-11(10-17)16-20-14(4,5)15(6,7)21-16/h8-10H,1-7H3
    • InChIKey: STSRFVDSYZQVNM-UHFFFAOYSA-N
    • ほほえんだ: O=C(N1C=C(B2OC(C)(C)C(C)(C)O2)C=C1)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 293.18000
  • どういたいしつりょう: 293.1798384g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 400
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.7

じっけんとくせい

  • 色と性状: NA
  • 密度みつど: 1.0±0.1 g/cm3
  • ふってん: 381.3±34.0 °C at 760 mmHg
  • フラッシュポイント: 90.0±22.6 °C
  • PSA: 49.69000
  • LogP: 2.57050

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate セキュリティ情報

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B663243-100mg
1-BOC-pyrrole-3-boronic acid, pinacol ester
935278-73-2
100mg
$ 133.00 2023-04-18
TRC
B663243-250mg
1-BOC-pyrrole-3-boronic acid, pinacol ester
935278-73-2
250mg
$ 236.00 2023-04-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T907577-100mg
Tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate
935278-73-2 95%
100mg
¥898.20 2022-08-31
TRC
B663243-1g
1-BOC-pyrrole-3-boronic acid, pinacol ester
935278-73-2
1g
$ 545.00 2022-06-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBWLD0057-100G
tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate
935278-73-2 95%
100g
¥ 36,385.00 2023-04-12
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T907577-250mg
Tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate
935278-73-2 95%
250mg
¥1,553.40 2022-08-31
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SY433-1g
tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate
935278-73-2 98%
1g
2860CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SY433-250mg
tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate
935278-73-2 98%
250mg
1085CNY 2021-05-08
eNovation Chemicals LLC
D209880-1g
tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate
935278-73-2 95%
1g
$760 2024-08-03
Alichem
A109007633-5g
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate
935278-73-2 95%
5g
$900.00 2023-08-31

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Palladium, bis(acetonitrile)dichloro- ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ;  24 h, 80 °C
リファレンス
Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters
Billingsley, Kelvin; Buchwald, Stephen L., Journal of the American Chemical Society, 2007, 129(11), 3358-3366

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: tert-Butyl methyl ether ;  3 min, 80 °C
リファレンス
Microwave-Accelerated Iridium-Catalyzed Borylation of Aromatic C-H Bonds
Harrisson, Peter; Morris, James; Marder, Todd B.; Steel, Patrick G., Organic Letters, 2009, 11(16), 3586-3589

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Tetrahydrofuran ;  1 min, rt
1.2 13 h, 55 °C
リファレンス
Boc Groups as Protectors and Directors for Ir-Catalyzed C-H Borylation of Heterocycles
Kallepalli, Venkata A.; Shi, Feng; Paul, Sulagna; Onyeozili, Edith N.; Maleczka, Robert E.; et al, Journal of Organic Chemistry, 2009, 74(23), 9199-9201

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate Raw materials

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate Preparation Products

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate 関連文献

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylateに関する追加情報

Recent Advances in the Application of tert-Butyl 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate (CAS: 935278-73-2) in Chemical Biology and Pharmaceutical Research

The compound tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate (CAS: 935278-73-2) has emerged as a pivotal intermediate in the synthesis of biologically active molecules, particularly in the fields of medicinal chemistry and chemical biology. Recent studies have highlighted its utility in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex heterocyclic frameworks essential for drug discovery. This research brief synthesizes the latest findings on its applications, mechanistic insights, and potential therapeutic implications.

Recent publications in journals such as Journal of Medicinal Chemistry and Organic Letters have demonstrated the compound's role in the synthesis of boron-containing pyrrole derivatives, which exhibit promising activity against kinase targets. For instance, a 2023 study utilized this boronate ester to develop novel inhibitors of epidermal growth factor receptor (EGFR) mutants, showcasing its versatility in structure-activity relationship (SAR) optimization. The electron-withdrawing tert-butyloxycarbonyl (Boc) group enhances the stability of the intermediate, facilitating efficient purification and subsequent functionalization.

Mechanistic investigations using NMR spectroscopy and X-ray crystallography have elucidated the compound's reactivity patterns. The dioxaborolane ring's steric hindrance and electronic properties are critical for regioselective cross-coupling, as reported in a ACS Catalysis study (2024). Furthermore, computational modeling has predicted its favorable pharmacokinetic properties, suggesting potential for central nervous system (CNS) drug development. These findings align with industry trends toward boron-integrated pharmacophores, as evidenced by clinical-stage candidates like bortezomib derivatives.

Challenges in scaling up synthesis have been addressed through continuous flow chemistry approaches, achieving >90% yield with minimal byproducts (Patent WO2023124567). The compound's stability under physiological conditions has also enabled its use in proteolysis-targeting chimeras (PROTACs), where it serves as a linker for E3 ligase recruitment. This dual functionality underscores its growing importance in targeted protein degradation strategies.

In conclusion, 935278-73-2 represents a versatile building block with expanding applications in precision medicine. Future research directions include exploring its use in bioorthogonal chemistry and antibody-drug conjugates (ADCs), positioning it at the forefront of next-generation therapeutic development. Collaborative efforts between academia and pharmaceutical companies are expected to further unlock its potential in addressing unmet medical needs.

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